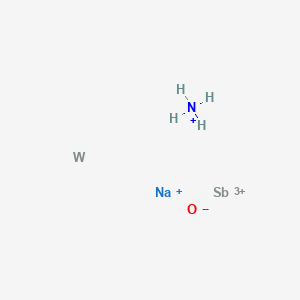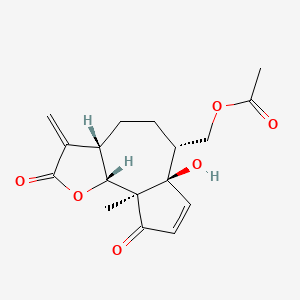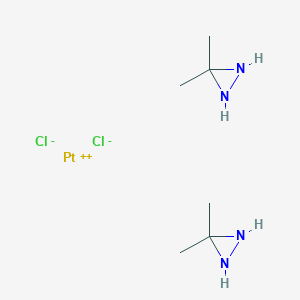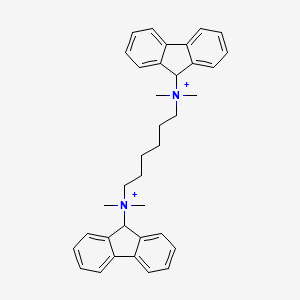
Hexafluronium
概要
説明
準備方法
合成経路および反応条件: ヘキサフルロニウム臭化物は、フルオレニルメチルクロリドとヘキサメチレンジアミンを反応させて、続いてメチルブロミドで四級化する、複数段階のプロセスによって合成されます 。 反応条件は通常、目的の収率を得るために、有機溶媒と制御された温度の使用を伴います。
工業生産方法: ヘキサフルロニウム臭化物の工業生産は、実験室環境と同様の反応経路を使用して大規模合成を行うが、より高い効率と収率のために最適化されています。 これには、工業用反応器、連続フローシステム、厳格な品質管理対策の使用が含まれており、最終製品の純度と一貫性を確保します 。
化学反応の分析
反応の種類: ヘキサフルロニウム臭化物は、以下を含むさまざまな化学反応を受けます。
酸化: 過マンガン酸カリウムなどの酸化剤を使用して、通常、酸素の付加または水素の除去を伴います。
還元: 水素化リチウムアルミニウムなどの還元剤を使用して、通常、水素の付加または酸素の除去を伴います。
一般的な試薬と条件:
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 無水条件での水素化リチウムアルミニウム。
生成される主要な生成物:
酸化: フルオレノン誘導体の生成。
還元: フルオレニルメチルアミン誘導体の生成。
4. 科学研究の応用
ヘキサフルロニウム臭化物は、以下を含む幅広い科学研究の応用を持っています。
化学: 有機合成における試薬として、および第四級アンモニウム塩を研究するためのモデル化合物として使用されます。
生物学: 神経筋伝達およびコリンエステラーゼ阻害の研究に使用されます。
医学: 手術中の筋弛緩を延長するために麻酔学で使用されます。
科学的研究の応用
Hexafluronium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: Employed in studies of neuromuscular transmission and cholinesterase inhibition.
Medicine: Utilized in anesthesiology to prolong muscle relaxation during surgical procedures.
作用機序
ヘキサフルロニウム臭化物は、ヒト血漿コリンエステラーゼまたは擬似コリンエステラーゼの非競合的かつ可逆的な阻害剤として作用します 。 これは、酵素の活性部位近くの陰イオン性側受容体に結合し、エステル部位のアシル化を防ぐ構造変化を引き起こします 。 この阻害は、神経筋接合部におけるアセチルコリンの作用を延長し、筋弛緩の延長につながります 。
類似の化合物:
スクシニルコリン塩化物: 麻酔学で使用される別の神経筋遮断薬。
ミバクリウム塩化物: 短時間作用型非脱分極性神経筋遮断薬。
アトラクリウムベシレート: 麻酔に使用される非脱分極性骨格筋弛緩薬.
比較: ヘキサフルロニウム臭化物は、血漿コリンエステラーゼを阻害することでスクシニルコリン塩化物の作用を延長する能力が独特です 。 スクシニルコリン塩化物は脱分極性筋弛緩薬として作用するのに対し、ヘキサフルロニウム臭化物は初期の筋束収縮を引き起こしません 。 ミバクリウム塩化物とアトラクリウムベシレートと比較して、ヘキサフルロニウム臭化物はより長い作用時間と異なるコリンエステラーゼ阻害のメカニズムを持っています 。
類似化合物との比較
Suxamethonium chloride: Another neuromuscular blocking agent used in anesthesiology.
Mivacurium chloride: A short-acting non-depolarizing neuromuscular blocking agent.
Atracurium besylate: A non-depolarizing skeletal muscle relaxant used in anesthesia.
Comparison: Hexafluronium bromide is unique in its ability to prolong the action of suxamethonium chloride by inhibiting plasma cholinesterases . Unlike suxamethonium chloride, which acts as a depolarizing muscle relaxant, this compound bromide does not cause initial muscle fasciculations . Compared to mivacurium chloride and atracurium besylate, this compound bromide has a longer duration of action and a different mechanism of cholinesterase inhibition .
特性
IUPAC Name |
9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(dimethyl)azaniumyl]hexyl]-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2/c1-37(2,35-31-21-11-7-17-27(31)28-18-8-12-22-32(28)35)25-15-5-6-16-26-38(3,4)36-33-23-13-9-19-29(33)30-20-10-14-24-34(30)36/h7-14,17-24,35-36H,5-6,15-16,25-26H2,1-4H3/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZAQYPYABGTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
317-52-2 (di-bromide salt) | |
| Record name | Hexafluorenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004844104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00859333 | |
| Record name | Hexafluorenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hexafluronium bromide is a non-competitive reversible inhibitor of human plasma cholinesterase or pseudocholinesterase. Hexafluornium probably binds to anionic side receptors near the active center, causing a conformational change in the enzyme, preventing acylation of the esteratic site. The esteratic site on cholistereases is where acetylcholine is hydrolyzed to acetic acid and choline., ... WORK ... HAS LED TO PROPOSAL THAT PREJUNCTIONAL MOTOR-NERVE TERMINAL IS PRIMARY SITE OF ACTION OF COMPETITIVE & DEPOLARIZING NEUROMUSCULAR BLOCKING AGENTS. /NEUROMUSCULAR BLOCKING AGENTS/, ...DESTRUCTION BY PLASMA CHOLINESTERASE IS...PRINCIPAL MEANS WHEREBY SUCCINYLCHOLINE IS DEGRADED, PROLONGATION OF ACTION MIGHT BE EXPLAINED BY ANTICHOLINESTERASE ACTION. HOWEVER, MARKED POTENTIATION CANNOT BE SO EXPLAINED, & VARIOUS EXPTL OBSERVATIONS INDICATE...INTERACTION @ NEUROMUSCULAR JUNCTION. /HEXAFLUORENIUM BROMIDE/ | |
| Record name | Hexafluronium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HEXAFLUORENIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
4844-10-4 | |
| Record name | Hexafluorenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004844104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexafluronium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexafluorenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAFLUORENIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W5L6G81R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HEXAFLUORENIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Crystals from n-propanol; MP: 188-189 °C /Hexafluorenium bromide/ | |
| Record name | Hexafluronium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HEXAFLUORENIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,15R)-8-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,12-tetraen-15-ol;pyridin-4-amine;hydrobromide;hydrochloride](/img/new.no-structure.jpg)
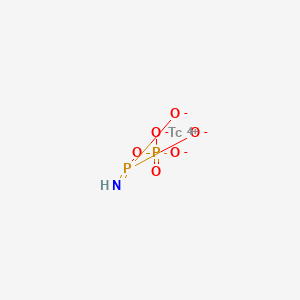

![copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate](/img/structure/B1221956.png)


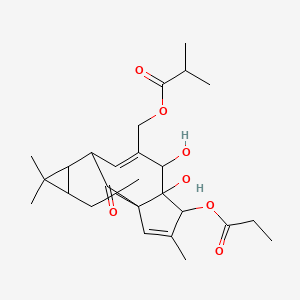
![7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1221962.png)
![7-[(1R,2R,3R)-3-Hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1221963.png)
